Tubulysine A

Vue d'ensemble

Description

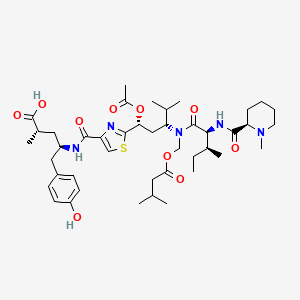

Tubulysin A is an antimitotic tetrapeptide isolated from myxobacteria . It has potent antiproliferative activity against human cancer cells, including drug-resistant cells, by inhibiting tubulin polymerization . It’s a type of piperidine alkaloid and thiazole alkaloid . It’s also an antibiotic and highly cytotoxic anti-microtubule toxin .

Synthesis Analysis

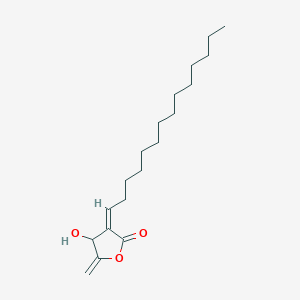

The discovery and development of tubulysins, especially tubulysin conjugates, have quickly advanced despite limitations in their availability from nature . Extensive synthetic efforts on the total synthesis of tubulysins and analogs have yielded important insights on structure-activity relationships . A concise and modular total synthesis of the highly potent N14-desacetoxytubulysin H (1) has been accomplished in 18 steps in an overall yield of up to 30% .Molecular Structure Analysis

Tubulysin A is a tetrapeptide, incorporating three unusual (Mep, Tuv, and Tup) and one proteinogenic amino acid (Ile) . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .Chemical Reactions Analysis

The key research on the isolation and structure determination, biosynthesis, bioactivity, structure–activity relationships (SAR), synthesis, and conjugates of tubulysins is presented .Physical and Chemical Properties Analysis

The mass of Tubulysin A is 843.445±0 dalton . The chemical formula of Tubulysin A is C₄₃H₆₅N₅O₁₀S .Applications De Recherche Scientifique

Développement d'agents anticancéreux

La Tubulysine A a suscité un intérêt considérable pour son activité antiproliférative puissante, ce qui en fait un candidat prometteur pour le développement d'agents anticancéreux. Sa capacité à dépolymériser les microtubules et à induire l'arrêt mitotique la positionne comme un traitement potentiel contre diverses lignées cellulaires cancéreuses humaines .

Recherche antiangiogénique

Les propriétés antiangiogéniques de la this compound sont explorées en raison de son impact sur la dynamique des microtubules, qui est cruciale dans la formation de nouveaux vaisseaux sanguins. Cette application pourrait conduire au développement de traitements qui inhibent la croissance tumorale en empêchant la formation de nouveaux vaisseaux sanguins .

Études de désassemblage des microtubules

Le mécanisme de la this compound pour promouvoir le désassemblage des microtubules est un domaine de recherche clé. Comprendre ce processus peut fournir des informations sur la régulation de la division cellulaire et le développement de nouveaux médicaments ciblant la dynamique des microtubules .

Recherche sur la biosynthèse

La biosynthèse de la this compound est un autre domaine d'étude, les recherches se concentrant sur son isolement, la détermination de sa structure et sa synthèse. Ces connaissances sont cruciales pour le développement de méthodes de synthèse pour produire de la this compound et ses analogues .

Analyse de la relation structure-activité (SAR)

L'analyse SAR de la this compound implique l'étude de la relation entre la structure chimique de la this compound et son activité biologique. Ces recherches peuvent conduire à la conception de dérivés plus efficaces avec des profils thérapeutiques améliorés .

Études d'interaction entre les myxobactéries et les protozoaires

La this compound est produite par les myxobactéries et affecte les protozoaires tels que Tetrahymena en perturbant la formation de leurs cils et flagelles par le désassemblage des microtubules. L'étude de cette interaction peut révéler de nouveaux aspects de l'écologie microbienne et des relations prédateur-proie chez les micro-organismes .

Mécanisme D'action

Target of Action

Tubulysin A, an antimitotic tetrapeptide, primarily targets tubulin , a protein that forms the cytoskeleton and mitotic machinery of dividing cells . Tubulin is a major target for anticancer drug discovery due to the enhanced proliferation of cancer cells in comparison to healthy and nonproliferating cells .

Mode of Action

Tubulysin A interacts with tubulin by inhibiting its polymerization . This interaction leads to the rapid disintegration of the cytoskeleton and mitotic machinery of dividing cells . The compound’s potent microtubule inhibition capabilities result in the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by Tubulysin A is the microtubule assembly process . By inhibiting tubulin polymerization, Tubulysin A disrupts the formation of microtubules, structures essential for cell division, transport, and structure maintenance . This disruption leads to cell cycle arrest in the G2/M phase and eventually causes cell death by apoptosis .

Pharmacokinetics

Tubulysin a has shown potent antiproliferative activity against a variety of cancer cells, suggesting it may have favorable bioavailability .

Result of Action

The primary result of Tubulysin A’s action is the induction of apoptosis in cancer cells . By disrupting microtubule formation, Tubulysin A causes cell cycle arrest and triggers the apoptotic process . This leads to potent antiproliferative activity against human cancer cells, including drug-resistant cells .

Action Environment

The action of Tubulysin A can be influenced by various environmental factors. It’s worth noting that Tubulysin A was originally isolated from myxobacteria, suggesting that its production and activity may be influenced by microbial environmental conditions .

Safety and Hazards

Orientations Futures

Tubulysins hold great clinical promise for the treatment of drug-resistant cancers . Improvements in technology combined with a wealth of clinical data are helping to shape the future development of ADCs . The synthetic methodology reported herein was found to be flexible enough to deliver different core-modified tubulysin analogues and hence may be regarded as a scalable and convenient strategy for the chemical generation of novel tubulysin analogues .

Analyse Biochimique

Biochemical Properties

Tubulysin A shows potent antiproliferative activity in a panel of human cancer cell lines . It interacts with microtubules, leading to their depolymerization . This interaction disrupts the normal function of microtubules in cell division, leading to mitotic arrest .

Cellular Effects

Tubulysin A has significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells but not in normal cells . It also shows significant potential antiangiogenic properties in several in vitro assays .

Molecular Mechanism

The mechanism of action of Tubulysin A involves the disruption of microtubule dynamics, leading to the collapse of the cytoskeleton and resulting in apoptotic cell death . It exerts its effects at the molecular level by binding to tubulin, a protein that forms microtubules, and inhibiting its polymerization .

Temporal Effects in Laboratory Settings

It has been observed that Tubulysin A retains its activity even in multidrug-resistant cell lines .

Dosage Effects in Animal Models

The maximum tolerated dose of Tubulysin A in nude mice administered in three weekly doses is 0.05 mg/kg; doses above this resulted in treatment-related deaths .

Metabolic Pathways

Tubulysin A is biosynthesized by a mixed nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system .

Transport and Distribution

It is known that Tubulysin A is generally administered intravenously, and it is distributed to the whole body, including tissues with aplenty blood flow, like the liver .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where microtubules are abundant, such as the cytoplasm and the mitotic spindle during cell division .

Propriétés

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEDDHUHZBDXGB-OEJISELMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478254 | |

| Record name | Tubulysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205304-86-5 | |

| Record name | Tubulysin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubulysin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tubulysin a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBULYSIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RP3ADE9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

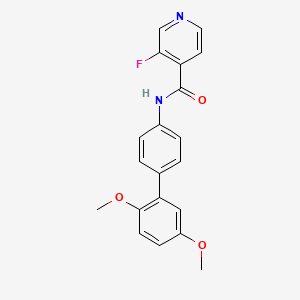

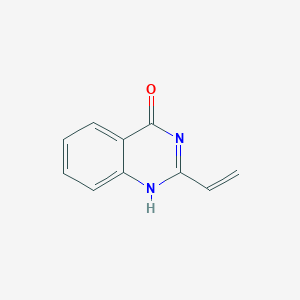

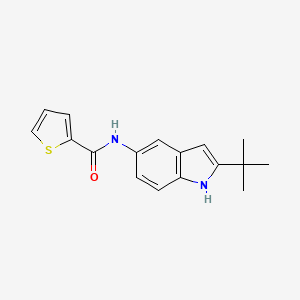

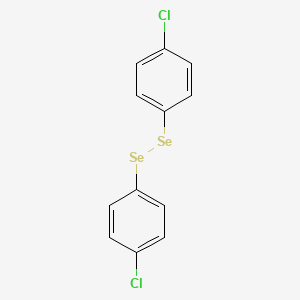

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)